

A Technical Guide to the Chemical Properties of Squalane-d62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties of **Squalane-d62**, a deuterated analog of squalane. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Chemical Properties

Squalane-d62 is the deuterium-labeled version of squalane, a saturated hydrocarbon.[1][2] It is widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of squalane in various matrices.[3][4] The primary advantage of using **Squalane-d62** is its chemical similarity to squalane, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.

Quantitative Data Summary

The key chemical and physical properties of **Squalane-d62** are summarized in the table below. These values are compiled from various chemical suppliers and databases.

Property	Value	References
Chemical Formula	C30D62	[5]
Molecular Weight	485.20 g/mol	
Exact Mass	484.874298 u	-
CAS Number	16514-83-3	-
Density	0.8 ± 0.1 g/cm ³	-
Boiling Point	470.3 ± 0.0 °C at 760 mmHg	_
Flash Point	217.8 ± 0.0 °C	_
LogP	15.59	_
Purity	>95% (by GC)	-

Experimental Protocols

The characterization and utilization of **Squalane-d62** involve several key experimental methodologies. The following sections detail the protocols for determining isotopic purity and for its application in quantitative analysis.

Determination of Isotopic Purity

Ensuring the isotopic purity of **Squalane-d62** is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

2.1.1. High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the isotopic enrichment and distribution of deuterons in the Squalane-d62 molecule.
- Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS)
 is commonly employed.
- Methodology:

- A dilute solution of **Squalane-d62** is prepared in a suitable organic solvent (e.g., hexane).
- The solution is introduced into the ESI-HRMS system.
- Full scan mass spectra are acquired over a mass range that includes the molecular ion of Squalane-d62 and its isotopologues (molecules with varying numbers of deuterium atoms).
- The high resolution of the instrument allows for the separation and quantification of the different isotopologues (e.g., d61, d60, etc.).
- The isotopic purity is calculated based on the relative abundance of the d62 isotopologue compared to the other isotopologues.

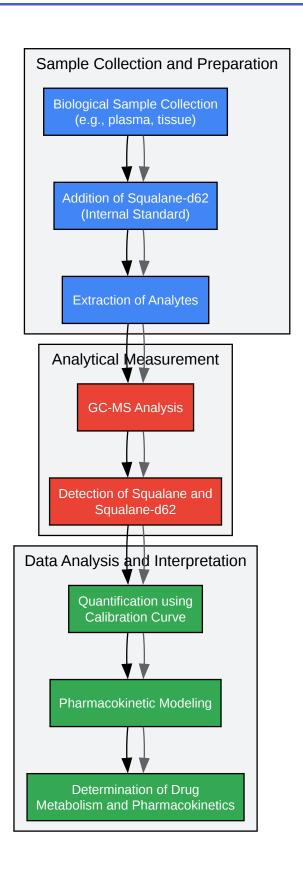
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.
- Instrumentation: A high-field NMR spectrometer is used to acquire ¹H (proton) and ²H (deuterium) NMR spectra.
- Methodology:
 - A sample of Squalane-d62 is dissolved in a deuterated solvent (e.g., CDCl₃).
 - A ¹H NMR spectrum is acquired. The residual proton signals are integrated and compared to a known internal standard to determine the overall level of deuteration.
 - A ²H NMR spectrum is acquired to observe the signals from the deuterium atoms,
 confirming their presence at the expected positions in the molecule.

Quantitative Analysis of Squalane using Squalane-d62 as an Internal Standard by GC-MS

- Objective: To accurately quantify the concentration of squalane in a biological or other matrix.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

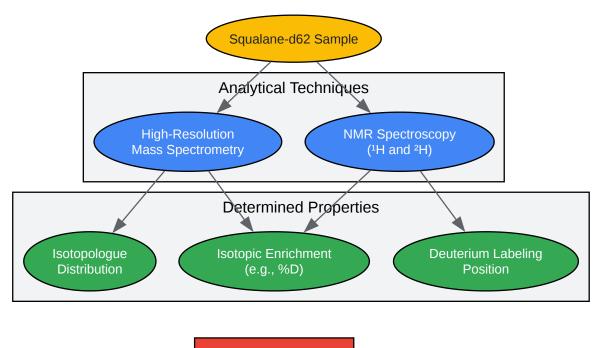
Methodology:


- Sample Preparation: A known amount of Squalane-d62 internal standard is added to the sample containing the unknown quantity of squalane. The analytes are then extracted from the matrix using a suitable solvent extraction method.
- Chromatographic Separation: The extracted sample is injected into the GC. A capillary column (e.g., HP-5MS) is used to separate squalane and Squalane-d62 from other components in the sample. A typical temperature program would be an initial temperature of 150°C, ramped to 300°C.
- Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both squalane and Squalane-d62 are monitored.
 For squalane, characteristic fragment ions are selected, while for Squalane-d62, the corresponding deuterated fragment ions are monitored.
- Quantification: A calibration curve is generated by analyzing a series of standards
 containing known concentrations of squalane and a fixed concentration of Squalane-d62.
 The ratio of the peak area of squalane to the peak area of Squalane-d62 is plotted
 against the concentration of squalane. The concentration of squalane in the unknown
 sample is then determined from this calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for a pharmacokinetic study where **Squalane-d62** is used as an internal standard to quantify squalane levels in biological samples.


Click to download full resolution via product page

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotopic Purity Determination

This diagram illustrates the relationship between different analytical techniques in the comprehensive characterization of **Squalane-d62**'s isotopic purity.

Comprehensive Isotopic Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-highresolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Squalane-d62]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395799#what-are-the-chemical-properties-of-squalane-d62]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com